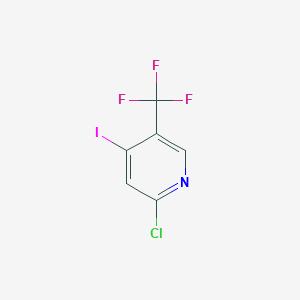

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

描述

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine (CAS 505084-55-9) is a halogenated pyridine derivative with the molecular formula C₆H₂ClF₃IN and a molecular weight of 307.44 g/mol. It is characterized by a pyridine ring substituted with chlorine (position 2), iodine (position 4), and a trifluoromethyl group (position 5). Key physical properties include a melting point range of 126–130°C and a purity ≥98% (by GC) .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protein kinase ERK2 inhibitors (e.g., WO2005/100342) . Its electron-withdrawing substituents (Cl, CF₃) and iodine atom enhance reactivity in cross-coupling reactions, making it valuable in medicinal chemistry and agrochemical research .

属性

IUPAC Name |

2-chloro-4-iodo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEQBBXEZSNIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378715 | |

| Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505084-55-9 | |

| Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions:

- One common method for synthesizing 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine involves the reaction of 2-Chloro-5-(trifluoromethyl)pyridine with copper(I) acetate and sodium iodide . This reaction typically occurs under controlled conditions to ensure the efficient formation of the desired product .

- Another method involves the reaction of 2-Chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride to produce the trifluoromethylated intermediate, which is then iodinated to yield the final product .

Industrial Production Methods:

- Industrial production of this compound often employs large-scale batch reactors where the aforementioned reactions are carried out under optimized conditions to maximize yield and purity. The use of high-purity reagents and precise control of reaction parameters are crucial for industrial synthesis .

化学反应分析

Types of Reactions:

Substitution Reactions: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents attached to it.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include , , and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like or .

Oxidation: Reagents such as or can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts, such as palladium(II) acetate , are commonly used along with bases like potassium carbonate and solvents like dimethylformamide .

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

科学研究应用

Medicinal Chemistry

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the development of protein kinase inhibitors, which play a crucial role in treating diseases such as cancer and diabetes.

Case Study: Protein Kinase Inhibitors

A notable patent describes its use as an intermediate for synthesizing ERK2 inhibitors, which are vital for targeting specific cancer pathways . The compound's structure allows for modifications that enhance its biological activity.

Agricultural Chemistry

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides. Its trifluoromethyl group contributes to increased lipophilicity and biological activity against various plant pests.

Case Study: Herbicide Development

Research has demonstrated that derivatives of this compound exhibit significant herbicidal activity, making it valuable in developing new agricultural products . The introduction of halogen atoms enhances the efficacy and selectivity of these herbicides.

Data Table: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Intermediate for protein kinase inhibitors | Patent WO2005/100342 |

| Agricultural Chemistry | Synthesis of herbicides | Research on agrochemical properties |

| Organic Synthesis | Building block for complex organic molecules | General synthesis methods |

作用机制

The mechanism of action of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes or receptors, through its halogen and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved vary depending on the specific drug or material being developed .

相似化合物的比较

Key Observations :

- Substituent Position : The position of iodine and trifluoromethyl groups significantly impacts reactivity. For example, iodine at position 4 (as in the target compound) enhances electrophilic substitution compared to position 5 .

- Melting Points: The trifluoromethyl group increases thermal stability, as seen in the higher melting point of the target compound (126–130°C) compared to non-CF₃ analogs like 2-Chloro-5-iodo-4-methylpyridine .

Comparative Syntheses:

- 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine : Requires palladium-catalyzed cross-coupling, yielding <60% due to steric hindrance from CF₃ .

- 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines: Multi-step reactions involving cyclocondensation and Suzuki couplings, with yields up to 81% .

Reactivity Note: The iodine atom in the target compound facilitates Ullmann or Sonogashira couplings, whereas chloro analogs require harsher conditions .

生物活性

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula CHClFIN, characterized by a pyridine ring substituted with chlorine, iodine, and a trifluoromethyl group. This unique structure enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications and chemical syntheses.

The trifluoromethyl group significantly improves the compound's ability to penetrate cell membranes, facilitating interactions with biological targets such as enzymes and receptors. This interaction can lead to the modulation of specific biochemical pathways, making it a potential pharmaceutical agent.

| Property | Value |

|---|---|

| Molecular Weight | 307.440 g/mol |

| Density | 2.0 ± 0.1 g/cm³ |

| Boiling Point | 257.6 ± 40 °C at 760 mmHg |

| Melting Point | 126.0 to 130.0 °C |

| Flash Point | 109.6 ± 27.3 °C |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine have shown promising results against various cancer cell lines, including MDA-MB453 and MCF-7 cells, with IC values indicating their efficacy (Table 1).

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MDA-MB453 | 29.1 |

| Compound B | MCF-7 | 15.3 |

| Compound C (similar) | A549 | 22.0 |

The presence of the trifluoromethyl group is believed to enhance the interaction with cellular targets, leading to increased cytotoxicity.

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of compounds related to this compound. For instance, similar compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 10 |

| Compound E | E. coli | 15 |

These findings suggest that structural modifications can lead to enhanced antimicrobial properties.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its lipophilicity allows for better membrane penetration, facilitating interactions with various cellular components such as proteins and nucleic acids.

Case Studies

- Anticancer Study : A recent study evaluated the anticancer properties of a series of pyridine derivatives, including those similar to this compound. The study reported that these compounds exhibited significant growth inhibition in cancer cell lines, suggesting their potential as therapeutic agents in oncology .

- Antimicrobial Research : Another study focused on the antimicrobial efficacy of halogenated pyridines against clinical isolates of bacteria. The results indicated that certain derivatives showed promising antibacterial activity, potentially due to their ability to disrupt bacterial cell membranes .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-4-iodo-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation or coupling reactions. For example:

- Nucleophilic aromatic substitution : Reacting 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a copper(I) catalyst under reflux conditions (e.g., DMF at 120°C) .

- Cross-coupling : Suzuki-Miyaura coupling using a palladium catalyst to introduce iodine at the 4-position, leveraging the ortho-directing effect of the trifluoromethyl group .

- Key factors : Temperature control (<100°C avoids decomposition), solvent polarity (polar aprotic solvents enhance reactivity), and stoichiometric ratios (excess iodine improves iodination efficiency) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR to confirm the trifluoromethyl group ( ppm) and NMR to verify substitution patterns (e.g., absence of protons at C4 due to iodine substitution) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]: 337.89 g/mol) and isotopic patterns for chlorine/iodine .

- X-ray crystallography : For unambiguous confirmation of the iodine position in solid-state structures .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and chemical goggles to prevent inhalation/contact (irritant to eyes/skin) .

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid exposure to light/moisture (risk of hydrolysis) .

Advanced Research Questions

Q. How does the electronic interplay between chlorine, iodine, and the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric vs. electronic effects : The trifluoromethyl group at C5 is electron-withdrawing, activating the pyridine ring for electrophilic substitution at C4 (iodine position). Chlorine at C2 directs coupling reactions to C4 via steric hindrance at adjacent positions .

- Case study : In Suzuki-Miyaura couplings, the iodine atom can be replaced by aryl/boronic acid groups under Pd catalysis, with regioselectivity confirmed by DFT calculations (e.g., charge distribution at C4 favors nucleophilic attack) .

Q. What strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts during functionalization)?

- Methodological Answer :

- Byproduct analysis : Use LC-MS or GC-MS to identify intermediates (e.g., dehalogenated products from excessive heating).

- Condition optimization : Adjust catalyst loading (e.g., Pd(PPh) vs. Pd(OAc)) or solvent (switch from DMF to THF to reduce side reactions) .

- Mechanistic probes : Isotopic labeling (e.g., -labeled pyridine) to track reaction pathways .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The LUMO of the pyridine ring is localized at C4, making it susceptible to nucleophilic attack .

- Docking studies : Predict binding affinities for biological targets (e.g., enzyme active sites) by simulating interactions between the trifluoromethyl group and hydrophobic pockets .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Purification hurdles : Remove trace iodine/chlorine residues via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water mixture) .

- Process optimization : Implement continuous-flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., decomposition at high temperatures) .

Comparative and Application-Oriented Questions

Q. How does this compound compare to analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine) in agrochemical applications?

- Methodological Answer :

- Bioactivity screening : Test insecticidal activity against Spodoptera frugiperda; the iodine atom enhances lipophilicity, improving membrane permeability compared to non-iodinated analogs .

- Metabolic stability : Use liver microsome assays to compare degradation rates; iodine’s size may reduce oxidative metabolism .

Q. What methodologies enable the study of this compound’s interactions with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics to proteins (e.g., kinases).

- Fluorescence quenching : Monitor interactions with DNA G-quadruplexes using SYBR Green displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。